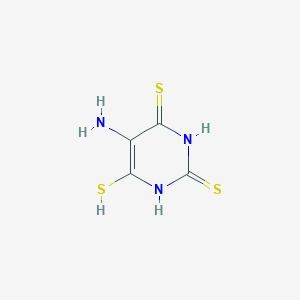
5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione is a heterocyclic compound containing sulfur and nitrogen atoms. It is part of the pyrimidine family, which is known for its significance in various biological and chemical processes. This compound’s unique structure allows it to participate in diverse chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione typically involves the reaction of appropriate starting materials under controlled conditions. One common method might include the cyclization of a precursor molecule containing amino and thiol groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to maximize yield and purity. The process could include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions might convert it into different thiol-containing compounds.
Substitution: The amino and thiol groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield disulfides, while substitution reactions could produce various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione exerts its effects involves interactions with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The pathways involved could be related to its ability to form disulfide bonds, participate in redox reactions, or act as a nucleophile in substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminothiouracil: Another sulfur-containing pyrimidine derivative.
2-Thiouracil: Known for its use in various chemical and biological studies.
4-Thiouracil: Studied for its unique chemical properties and applications.
Uniqueness
5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione’s uniqueness lies in its specific combination of amino and thiol groups, allowing it to participate in a wide range of chemical reactions and applications. Its structure provides distinct reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
124773-21-3 |
|---|---|
Molekularformel |
C4H5N3S3 |
Molekulargewicht |
191.3 g/mol |
IUPAC-Name |
5-amino-6-sulfanyl-1H-pyrimidine-2,4-dithione |
InChI |
InChI=1S/C4H5N3S3/c5-1-2(8)6-4(10)7-3(1)9/h5H2,(H3,6,7,8,9,10) |
InChI-Schlüssel |
PKPUMCRZCVIHLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(NC(=S)NC1=S)S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




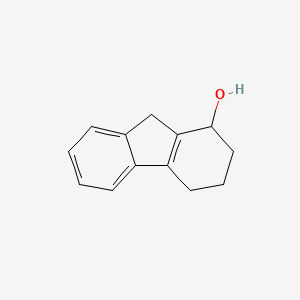
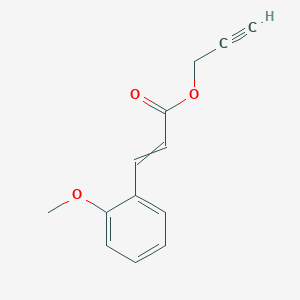
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)

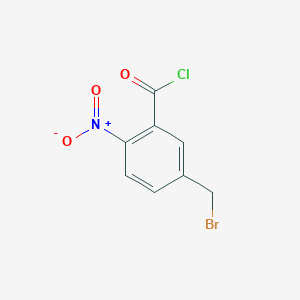
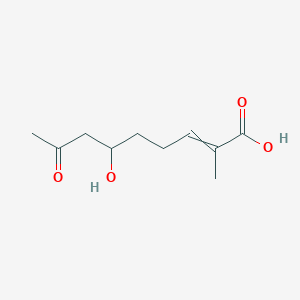
![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
![2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B14304728.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)

